PF 3758309 Dihydrochloride Isoform Selectivity: Quantitative Comparison with FRAX486 for PAK4-Preferred Applications
PF 3758309 dihydrochloride potently inhibits PAK4 (Kd = 2.7 nM; Ki = 18.7 nM) and demonstrates comparable enzymatic potency against PAK5 (Ki = 18.1 nM), PAK6 (Ki = 17.1 nM), and PAK1 (Ki = 13.7 nM), while exhibiting 5-10× selectivity for PAK4 over PAK2 (IC50 = 190 nM) and PAK3 (IC50 = 99 nM) [1]. In contrast, FRAX486 is a weak PAK4 inhibitor with an IC50 of 575-779 nM, approximately 200-300× less potent against PAK4 than PF 3758309 dihydrochloride, despite being a potent Group I PAK inhibitor (PAK1 IC50 = 8.25-14 nM; PAK2 IC50 = 33-39.5 nM; PAK3 IC50 = 39-55.3 nM) [2].
| Evidence Dimension | PAK4 inhibitory potency (Kd / Ki / IC50) |
|---|---|
| Target Compound Data | PAK4 Kd = 2.7 nM; PAK4 Ki = 18.7 nM; PAK4 cellular substrate IC50 = 1.3 nM |
| Comparator Or Baseline | FRAX486 PAK4 IC50 = 575-779 nM (cross-study range); FRAX486 PAK1 IC50 = 8.25-14 nM |
| Quantified Difference | PF 3758309 is ~200-300× more potent against PAK4 than FRAX486; FRAX486 is selective for Group I PAKs over PAK4 |
| Conditions | In vitro kinase assays (ATP concentrations: PAK4 40 μM; PAK1 200 μM; PAK5 80 μM; PAK6 72 μM) |
Why This Matters
This quantitative divergence dictates that PF 3758309 dihydrochloride—not FRAX486—must be selected when experimental objectives require potent PAK4 inhibition, particularly in cellular models where PAK4 is the primary driver of phenotype.
- [1] Murray BW, Guo C, Piraino J, et al. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proc Natl Acad Sci U S A. 2010;107(20):9446-9451. Table S1. View Source
- [2] Dolan BM, Duron SG, Campbell DA, et al. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486. Proc Natl Acad Sci U S A. 2013;110(14):5671-5676. Fig. 1. View Source
